[(2,6-dimethylpyridin-3-yl)sulfanyl](phenyl)methanone
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Overview
Description
(2,6-dimethylpyridin-3-yl)sulfanylmethanone is an organic compound characterized by a pyridine ring substituted with two methyl groups at positions 2 and 6, and a phenylmethanone group attached via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2,6-dimethylpyridine and phenylmethanone.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at temperatures ranging from room temperature to moderate heating (50-100°C).
Industrial Production Methods
Industrial production methods for (2,6-dimethylpyridin-3-yl)sulfanylmethanone would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2,6-dimethylpyridin-3-yl)sulfanylmethanone can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles (e.g., amines, alkoxides) under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
Chemistry
Catalysis: (2,6-dimethylpyridin-3-yl)sulfanylmethanone can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Its structural features may allow it to interact with biological targets, making it a potential lead compound in the development of new pharmaceuticals.
Biochemical Research: It can be used as a probe to study enzyme mechanisms or as a building block in the synthesis of biologically active molecules.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism by which (2,6-dimethylpyridin-3-yl)sulfanylmethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine and phenylmethanone moieties can engage in π-π interactions or hydrogen bonding, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
(2,6-dimethylpyridin-3-yl)sulfanylmethanol: Similar structure but with an alcohol group instead of a ketone.
(2,6-dimethylpyridin-3-yl)sulfanylethanone: Similar structure with an ethanone group instead of methanone.
(2,6-dimethylpyridin-3-yl)sulfanylpropane: Similar structure with a propane group instead of methanone.
Uniqueness
(2,6-dimethylpyridin-3-yl)sulfanylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both a pyridine ring and a phenylmethanone group linked by a sulfanyl moiety provides a versatile scaffold for further chemical modifications and functionalization.
This detailed overview should provide a comprehensive understanding of (2,6-dimethylpyridin-3-yl)sulfanylmethanone, its preparation, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
2680543-38-6 |
---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.3 |
Purity |
95 |
Origin of Product |
United States |
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